molecular formula C9H10INO2 B556763 2-Iodo-l-phenylalanine CAS No. 167817-55-2

2-Iodo-l-phenylalanine

Cat. No.: B556763
CAS No.: 167817-55-2
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-QMMMGPOBSA-N
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Description

2-Iodo-l-phenylalanine is an amino acid derivative where an iodine atom is substituted at the second position of the benzene ring of l-phenylalanine. This modification significantly enhances its affinity and selectivity for the L-type amino acid transporter 1 (LAT1), making it a valuable compound in various scientific and medical applications .

Biochemical Analysis

Biochemical Properties

2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Cellular Effects

In cellular processes, this compound has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that this compound may play a role in modulating cellular uptake of large neutral amino acids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1

Transport and Distribution

This compound is transported within cells and tissues primarily through its interaction with LAT1

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with LAT1, a transmembrane protein

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-l-phenylalanine can be synthesized through the iodination of l-phenylalanine. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

    Oxidation Products: Oxidized derivatives, such as phenylalanine sulfoxides or sulfones.

    Reduction Products: Reduced forms, such as phenylalanine alcohols.

Scientific Research Applications

2-Iodo-l-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-l-phenylalanine stands out due to its significantly higher affinity and selectivity for LAT1 compared to its parent compound, l-phenylalanine. This makes it a more effective tool for studying LAT1-mediated transport and for developing targeted drug delivery systems .

Properties

IUPAC Name

(2S)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167817-55-2
Record name 2-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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